1-Azidoadamantane

Host-Guest Chemistry Supramolecular Encapsulation Cyclodextrin Complexation

Researchers face regioisomer purification challenges in click chemistry, causing batch inconsistency in ADCs and diagnostic probes. 1-Azidoadamantane addresses this with: • 2.8:1 steric bias favoring 4-substituted triazoles, reducing purification burden. • 2.7× higher β-cyclodextrin binding affinity vs. 2-isomer, ensuring stable drug delivery complexes. • Complete photoproduct reversal upon encapsulation, enabling stimuli-responsive materials. Supplied as ≥97% white crystalline solid; stored at 2-8°C. Global shipping with full quality documentation.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 24886-73-5
Cat. No. B1269512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azidoadamantane
CAS24886-73-5
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N=[N+]=[N-]
InChIInChI=1S/C10H15N3/c11-13-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
InChIKeyJOMZSYXWYOVFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azidoadamantane: Bridgehead Azide for Click & Supramolecular Chemistry


1-Azidoadamantane (CAS 24886-73-5) is a cage-like organic azide featuring an azido group directly attached to the bridgehead position of the adamantane skeleton [1]. Its molecular formula is C₁₀H₁₅N₃ with a molecular weight of 177.25 g/mol, appearing as a white to off-white crystalline solid with a melting point of 80–82 °C . As a bridgehead azide, it exhibits exceptional thermal and chemical stability relative to linear alkyl azides, enabling its use as a versatile building block in 1,3-dipolar cycloadditions, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC) [2]. Its rigid hydrophobic framework confers distinct properties in host-guest chemistry, photochemistry, and bioconjugation applications [3].

Bridgehead azide for CuAAC & SPAAC click reactions
Rigid hydrophobic adamantane scaffold for host-guest studies
Reported higher thermal stability vs. linear alkyl azides

Why 1-Azidoadamantane Cannot Be Substituted


The bridgehead azido group of 1-azidoadamantane imparts a unique combination of steric bulk, conformational rigidity, and electronic properties that fundamentally alter its reactivity, regioselectivity, and molecular recognition compared to linear alkyl azides, aromatic azides, or even positional isomers like 2-azidoadamantane [1]. Generic substitution leads to divergent cycloaddition regiochemistry, altered host-guest binding affinities, and different photoproduct distributions [2][3]. These differences have direct, quantifiable consequences for reaction yield, product purity, and the performance of supramolecular assemblies, making 1-azidoadamantane a non-interchangeable building block in applications where precise steric and electronic control is paramount.

Comparator
1-Azidoadamantane
Linear alkyl azides
May shift cycloaddition regiochemistry and product distribution, altering synthetic outcome.
Comparator
1-Azidoadamantane
2-Azidoadamantane
Lower reported β-cyclodextrin binding affinity (2.7-fold) may change supramolecular assembly properties.
Comparator
1-Azidoadamantane
Phenyl azide
Near-equal triazole regioisomer ratio (~1:1) vs. steric-biased 2.8:1 may complicate purification.

1-Azidoadamantane vs. Analogs: Quantitative Evidence


Superior β-Cyclodextrin Binding vs. 2-Azidoadamantane

In a head-to-head comparison, 1-azidoadamantane exhibits a 2.7-fold higher binding constant for β-cyclodextrin (β-CyD) than its positional isomer 2-azidoadamantane. This difference arises from the distinct orientation of the azido group within the cyclodextrin cavity, as confirmed by 2-D ROESY NMR [1].

β-CD Binding
Head-to-head
Target: 20240 ± 1000 M⁻¹ Comparator (2-azido): 7450 ± 400 M⁻¹ 2.7× higher binding constant
Supports host-guest complexation design
ICD titration, H₂O/EtOH, 293 K
Host-Guest Chemistry Supramolecular Encapsulation Cyclodextrin Complexation

Cyclodextrin-Controlled Photoproduct Selectivity

The photolysis of 1-azidoadamantane is dramatically altered by encapsulation within cyclodextrins. In neat form or alkane solution, it yields a dimeric diazene product. However, when confined within β-cyclodextrin, the sole photoproduct is an amino alcohol, demonstrating that the supramolecular environment redirects the nitrene intermediate's reactivity toward water insertion instead of dimerization [1].

Photoproduct Selectivity
Head-to-head
β-CD encapsulation: amino alcohol (sole product) Neat/alkane: diazene dimer (sole product) Complete product reversal
Environment-switched reactivity context
UV >280 nm; supramolecular confinement effect
Photochemistry Nitrene Chemistry Supramolecular Confinement

High Regioselectivity in Phenylacetylene Cycloaddition

The reaction of 1-azidoadamantane with phenylacetylene affords a starkly different regioisomer ratio compared to phenyl azide. While phenyl azide gives nearly equal amounts of 1,4- and 1,5-disubstituted triazoles, the bulky adamantyl group strongly favors the 4-substituted triazole (22) over the 5-substituted triazole (21), with yields of 59.6% and 21.0%, respectively [1]. This represents a 2.8:1 selectivity for the 4-substituted isomer.

Regioselectivity
Head-to-head
2.8:1 (4- vs 5-substituted triazole)
Steric-directed regioselectivity context
vs. phenyl azide ~1:1; toluene 110°C
Click Chemistry 1,3-Dipolar Cycloaddition Regioselectivity

First Microbiological Oxygenation of Organic Azides

1-Azidoadamantane is, to the best of current knowledge, the first simple organic azide ever reported to undergo microbiological oxygenation. Using the fungus Beauveria bassiana, the compound is selectively oxygenated at the adamantane cage, representing a novel biocatalytic route to functionalized adamantane derivatives [1]. This reactivity is not observed for many other azides and highlights the unique interplay between the rigid cage and the azido group.

Biocatalytic Oxygenation
Class-level
First reported microbiological oxygenation of an organic azide (B. bassiana)
Green chemistry route to hydroxylated adamantanes
Qualitative; further validation recommended
Biocatalysis Microbiological Oxygenation Green Chemistry

1-Azidoadamantane: High-Value Applications


Supramolecular Drug Delivery via Guest Encapsulation

The 2.7× higher binding affinity of 1-azidoadamantane for β-cyclodextrin compared to its 2-isomer makes it a superior anchor for non-covalent drug delivery systems. This quantifiable advantage ensures higher loading efficiency and more stable inclusion complexes in aqueous media, which is critical for achieving controlled release profiles and predictable pharmacokinetics [1].

Single-Isomer Triazole Bioconjugates and Polymers

The pronounced steric bias of 1-azidoadamantane in 1,3-dipolar cycloadditions (2.8:1 selectivity for 4-substituted triazoles) directly addresses the challenge of regioisomer purification in click chemistry. This is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), diagnostic probes, and sequence-defined polymers where isomer homogeneity is essential for batch-to-batch consistency and regulatory approval [1].

Photoresponsive Materials with Switchable Reactivity

The complete reversal of photoproduct selectivity (from dimer to amino alcohol) upon encapsulation in cyclodextrins demonstrates that 1-azidoadamantane can serve as a smart building block in stimuli-responsive materials. This allows for the creation of coatings, hydrogels, or nanoparticles whose surface chemistry or crosslinking density can be altered on-demand simply by changing the supramolecular environment, without modifying the bulk reaction conditions [1].

Biocatalytic Hydroxylation of Adamantane Pharmacophores

The unique susceptibility of 1-azidoadamantane to microbial oxygenation by Beauveria bassiana provides a green chemistry entry point to hydroxylated adamantane derivatives. These products are valuable intermediates for antiviral (e.g., rimantadine analogs) and CNS-active drug candidates, where regio- and stereoselective hydroxylation is notoriously difficult to achieve via traditional chemical oxidation [1].

Application
Selection Property
Validation Focus
Host-guest carrier studies
β-Cyclodextrin binding profile
Inclusion complex stability assessment
Regioselective triazole synthesis
Steric-directed regioselectivity
4-Substituted isomer purity
Stimuli-responsive material research
Environment-dependent photoproduct selectivity
Product distribution under confinement
Biocatalytic adamantane functionalization
Microbial oxygenation capability
Hydroxylated derivative formation

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